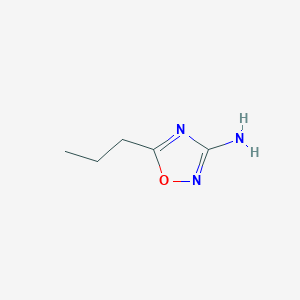

5-Propyl-1,2,4-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Propyl-1,2,4-oxadiazol-3-amine is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing two nitrogen atoms and one oxygen atom . They are frequently used in drug-like molecules with the intention of being bioisosteric replacements for ester and amide functionalities .

Synthesis Analysis

The synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole, which is structurally similar to 5-Propyl-1,2,4-oxadiazol-3-amine, has been reported . The synthesis involved the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

The molecular structure of 5-Propyl-1,2,4-oxadiazol-3-amine consists of a five-membered 1,2,4-oxadiazole ring with a propyl group attached . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

While specific chemical reactions involving 5-Propyl-1,2,4-oxadiazol-3-amine are not mentioned in the retrieved papers, oxadiazoles in general are known to participate in various chemical reactions . For instance, they can undergo oxidation reactions .Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

1,2,4-oxadiazoles, including 5-Propyl-1,2,4-oxadiazol-3-amine, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are part of the currently marketed drugs that consist of heterocyclic scaffolds containing nitrogen and oxygen .

Anti-Trypanosomal Activity

The compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain . This involves molecular docking followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, which can be synthesized from 1,2,4-oxadiazoles, have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief medications .

Antibacterial Properties

Many 1,2,4-oxadiazole derivatives exhibit antibacterial properties . This makes them useful in the fight against diseases caused by bacterial pathogens .

Antiviral Properties

1,2,4-oxadiazoles have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antifungal Properties

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their fungicidal activity . This makes them useful in agriculture for protecting crops from fungal diseases .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Propyl-1,2,4-oxadiazol-3-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of 1,2,4-oxadiazole derivatives are typically bacterial and viral pathogens . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their interaction with their targets . For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Biochemical Pathways

1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Eigenschaften

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propyl-1,2,4-oxadiazol-3-amine | |

CAS RN |

171006-99-8 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)